![molecular formula C8H6N2O2S B1466764 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 116137-76-9](/img/structure/B1466764.png)
6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H6N2O2S . It is a versatile material used in scientific research and exhibits exceptional properties that make it ideal for various applications such as drug development, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a thiophene ring . The pyrimidine ring contains two nitrogen atoms and the thiophene ring contains a sulfur atom .
Physical And Chemical Properties Analysis
This compound is a compound with the molecular formula C8H6N2O2S . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature I retrieved.
Scientific Research Applications
Importance in Medicinal Chemistry
The incorporation of heterocyclic compounds, especially those containing thiophene and pyrimidine rings, is a crucial strategy in drug design due to their significant biological activities. These compounds, including 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione, are part of a broader class of bioactive molecules that serve as structural units in medicinal chemistry. Their significance is attributed to the diverse pharmacological effects they exhibit, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones, like thiophene, has been assessed for its impact on these activities, demonstrating the importance of such modifications in enhancing drug efficacy and selectivity (Ostrowski, 2022).
Role in Anti-inflammatory Research
Research on pyrimidine derivatives has shown that these compounds have a wide range of pharmacological effects, including significant anti-inflammatory properties. This is attributed to their inhibitory response against the expression and activities of critical inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha. The detailed structure–activity relationships (SARs) of pyrimidines underscore their potential as potent anti-inflammatory agents, offering insights for the development of new therapeutic options with minimized toxicity (Rashid et al., 2021).
Contributions to Anti-Alzheimer's Research
The exploration of pyrimidine derivatives in the context of anti-Alzheimer's research highlights the versatility of this scaffold in medicinal chemistry. Pyrimidine-based compounds have been identified for their potential in addressing neurological disorders, particularly Alzheimer's disease. These investigations are part of a broader effort to fill the efficacy void in current anti-Alzheimer's drug research, emphasizing the scaffold's utility in the rational design of novel therapeutics aimed at mitigating or rehabilitating neurological impairments (Das et al., 2021).
Synthetic Pathways and Catalysis
In the synthesis of complex organic compounds, the role of hybrid catalysts, particularly in the formation of pyrimidine derivatives, is of significant interest. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds, among others, showcases the application of diverse catalytic systems, including organocatalysts, metal catalysts, and nanocatalysts, to facilitate efficient synthetic routes. This area of research not only advances the synthetic methodology but also underscores the potential of pyrimidine derivatives in drug development and beyond (Parmar et al., 2023).
Mechanism of Action
Target of Action
The primary targets of 6-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione are enzymes such as protein kinases (PKs) and topoisomerases . These enzymes play a crucial role in cell proliferation and differentiation, especially in cancer cells . Mutations in these enzymes can lead to oncogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the activity of protein kinases, which are involved in various cellular communication problems . By inhibiting these enzymes, the compound disrupts signal transduction pathways, which can lead to metastasis and drug resistance . It also inhibits other targets such as topoisomerases .
Result of Action
The inhibition of protein kinases and other enzymes by this compound leads to a disruption in the normal functioning of cancer cells . This disruption can lead to a decrease in cell proliferation and differentiation, thereby exhibiting its anticancer effects .
properties
IUPAC Name |
6-thiophen-3-yl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-3-6(9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPRBLNOAIKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.